molecular formula C9H18O B14463338 2-Methyl-2,3-dipropyloxirane CAS No. 71649-75-7

2-Methyl-2,3-dipropyloxirane

Cat. No.: B14463338
CAS No.: 71649-75-7
M. Wt: 142.24 g/mol
InChI Key: WSQBMZGPQLGYDR-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dipropyloxirane is an organic compound with the molecular formula C9H18O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methyl group and two propyl groups attached to the oxirane ring, making it a branched oxirane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dipropyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methyl-2,3-dipropyl-1-butene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes. One such method is the catalytic epoxidation of alkenes using transition metal catalysts such as titanium or molybdenum complexes. These catalysts can facilitate the epoxidation reaction under milder conditions and with higher efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dipropyloxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can react with the oxirane ring.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxiranes or alcohols, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2,3-dipropyloxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dipropyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

2-Methyl-2,3-dipropyloxirane can be compared with other oxiranes such as ethylene oxide and propylene oxide. While ethylene oxide and propylene oxide are simpler and more commonly used, this compound offers unique reactivity due to its branched structure. This branching can influence the compound’s physical and chemical properties, making it suitable for specific applications where other oxiranes may not be as effective.

List of Similar Compounds

  • Ethylene oxide
  • Propylene oxide
  • 2,3-Dimethyloxirane
  • 2-Ethyloxirane

Properties

CAS No.

71649-75-7

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-methyl-2,3-dipropyloxirane

InChI

InChI=1S/C9H18O/c1-4-6-8-9(3,10-8)7-5-2/h8H,4-7H2,1-3H3

InChI Key

WSQBMZGPQLGYDR-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)(C)CCC

Origin of Product

United States

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